5-(3-溴苯基)-1,3,4-噁二唑-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

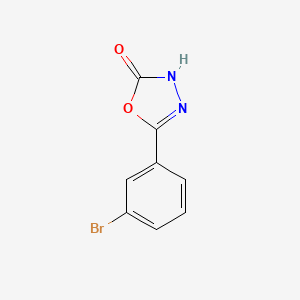

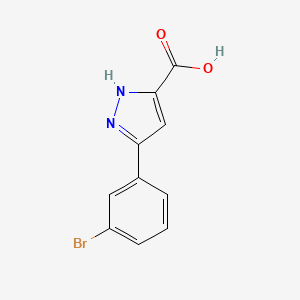

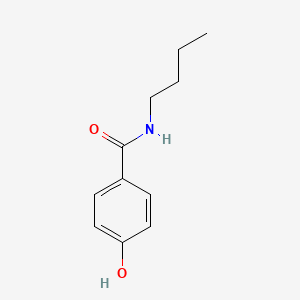

The compound "5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the bromophenyl group at the 5-position indicates potential reactivity due to the bromine atom, which is commonly involved in various organic transformations .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through different methods. For instance, the reaction of sydnones with bromine in acetic anhydride has been used to form 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one, which can be further modified to introduce various substituents at the 5-position . Additionally, microwave-assisted cyclodehydration of unsymmetrical N,N'-diacylhydrazines has been employed to obtain bromine-containing oxadiazoles . These methods highlight the versatility of synthetic approaches for creating 1,3,4-oxadiazole derivatives with different substituents, including the 3-bromophenyl group .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be characterized by spectroscopic methods such as NMR and HRMS. For example, the crystal structure of a related compound, 5,5-dimethyl-2-p-bromophenylimino-Δ^3-1,3,4-oxadiazoline, has been determined to consist of planar phenyl and oxadiazoline rings with a specific van der Waals interaction preventing the rings from being co-planar . This structural information is crucial for understanding the reactivity and potential interactions of the compound .

Chemical Reactions Analysis

The bromophenyl group in 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one suggests that it can undergo various chemical reactions. For instance, bromo compounds can be transformed into amino derivatives or undergo cyclic transformations with primary alkylamines . The presence of bromine also allows for further functionalization, as seen in the synthesis of electrophosphorescent intermediates and difluoromethylene-containing compounds . The reactivity of the bromophenyl group is a key aspect of the compound's chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure and substituents. The introduction of different groups at the 5-position can significantly alter properties such as solubility, melting point, and reactivity. For example, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrates anisotropic reactivity, indicating that the physical orientation of the crystals affects the outcome of the reaction . Additionally, the antioxidant activity of 1,3,4-oxadiazole derivatives has been explored, showing that structural modifications can lead to compounds with significant biological activities . These properties are essential for the potential application of these compounds in various fields, including pharmaceuticals and materials science .

科学研究应用

制药:抗菌剂

1,3,4-噁二唑核以其抗菌特性而闻名。诸如5-(3-溴苯基)-1,3,4-噁二唑-2(3H)-酮之类的化合物可以被合成并测试其对一系列细菌和真菌病原体的功效。这种应用对于开发新型抗生素和抗真菌剂至关重要,特别是在现存药物耐药性日益成为关注焦点的时候 .

农业:杀虫剂

在农业中,1,3,4-噁二唑已被用于制造杀虫剂,以保护农作物免受害虫和疾病的侵害。该化合物中的溴苯基可能增强杀虫活性,使其成为开发新型杀虫剂和杀菌剂的候选者 .

材料科学:有机半导体

由于其电子特性,噁二唑在材料科学领域被用作有机半导体。它们是生产有机发光二极管 (OLED) 和其他电子器件的组成部分。可以探索 5-(3-溴苯基)-1,3,4-噁二唑-2(3H)-酮的特定结构及其电子电导率和发光性 .

化学合成:结构单元

该化合物可以用作有机合成的结构单元,尤其是在构建更复杂的分子方面。它的反应位点允许进行各种化学转化,从而可以合成具有潜在应用的不同化学领域的多种衍生物 .

药物化学:抗癌研究

1,3,4-噁二唑环存在于许多表现出抗癌活性的分子中。对5-(3-溴苯基)-1,3,4-噁二唑-2(3H)-酮的研究可以揭示其在癌症治疗中的潜在用途,无论是作为治疗剂本身还是作为开发新型抗癌药物的支架 .

高能材料:炸药

一些噁二唑衍生物因其高能特性和在炸药中的潜在用途而被探索。溴苯基的存在可能有助于该化合物的能量释放特性,使其在材料工程领域引起关注 .

生物化学:酶抑制

具有 1,3,4-噁二唑部分的化合物已被研究其抑制某些酶的能力。通过与酶的活性位点相互作用,它们可以调节生物途径,这对于治疗各种疾病非常有价值 .

神经科学:神经保护剂

研究表明,噁二唑衍生物具有神经保护作用。在这种情况下研究 5-(3-溴苯基)-1,3,4-噁二唑-2(3H)-酮可能导致开发治疗神经退行性疾病的新方法 .

属性

IUPAC Name |

5-(3-bromophenyl)-3H-1,3,4-oxadiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWSHDFGLFCEID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647777 |

Source

|

| Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

873090-18-7 |

Source

|

| Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)